(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine
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Overview
Description
Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a dimethylbutanoate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the tert-butyl ester: This step involves the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Coupling reaction: The final step involves coupling the protected amine with the tert-butyl ester under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amine group, which can then interact with enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Propan-1-amine: A simpler amine with a similar backbone but lacking the benzyloxycarbonyl and tert-butyl groups.
tert-Butylamine: Contains the tert-butyl group but lacks the complex ester and benzyloxycarbonyl moieties.
N-Benzyloxycarbonyl-L-alanine: Contains the benzyloxycarbonyl group but differs in the amino acid backbone.
Uniqueness
Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is unique due to its combination of a tert-butyl group, a benzyloxycarbonyl-protected amine, and a dimethylbutanoate moiety
Properties
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid;propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C3H9N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3(2)4/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXYSGFRRGQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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